3-Fluoro-5-(hydroxymethyl)benzoic Acid
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Overview
Description
3-Fluoro-5-(hydroxymethyl)benzoic Acid is a chemical compound with the molecular formula C8H7FO3. It is characterized by the presence of a fluorine atom at the third position and a hydroxymethyl group at the fifth position on the benzoic acid ring. This compound has garnered attention due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(hydroxymethyl)benzoic Acid can be achieved through various methods. One common approach involves the fluorination of 5-(hydroxymethyl)benzoic acid using a suitable fluorinating agent under controlled conditions. Another method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(hydroxymethyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and palladium catalysts are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Fluoro-5-carboxybenzoic acid.
Reduction: Formation of 3-Fluoro-5-(hydroxymethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3-Fluoro-5-(hydroxymethyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(hydroxymethyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-Fluoro-5-nitrobenzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-Fluoro-2-trifluoromethylbenzoic acid
Comparison: Compared to these similar compounds, 3-Fluoro-5-(hydroxymethyl)benzoic Acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
3-fluoro-5-(hydroxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJHSBTXOXRZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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